5-Bromo-3-ethyl-2-fluoropyridine
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Overview
Description
5-Bromo-3-ethyl-2-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on a pyridine ring. The incorporation of fluorine atoms into the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is through the nucleophilic substitution of a nitro group by fluorine, followed by the addition of bromine and ethyl groups . The reaction conditions often involve the use of sodium nitrite (NaNO2) in hydrofluoric acid (HF) for the fluorination step, followed by bromination and ethylation under controlled conditions.
Industrial Production Methods
Industrial production of 5-Bromo-3-ethyl-2-fluoropyridine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-ethyl-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other functional groups.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium nitrite (NaNO2) in hydrofluoric acid (HF) for fluorination.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Amines: Formed through reduction reactions.
Scientific Research Applications
5-Bromo-3-ethyl-2-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-Bromo-3-ethyl-2-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy in its intended application .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluoropyridine
- 5-Bromo-2-fluoro-3-methylpyridine
- 5-Bromo-2-fluoro-4-methylpyridine
Uniqueness
5-Bromo-3-ethyl-2-fluoropyridine is unique due to the specific combination of bromine, ethyl, and fluorine substituents on the pyridine ring. This unique substitution pattern imparts distinct physical and chemical properties to the compound, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H7BrFN |
---|---|
Molecular Weight |
204.04 g/mol |
IUPAC Name |
5-bromo-3-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3 |
InChI Key |
SBSPQYCUMDCRGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CC(=C1)Br)F |
Origin of Product |
United States |
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